N-methyl-2-(3-oxopiperazin-2-yl)acetamide
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Overview
Description
Talaporfin sodium, also known as mono-L-aspartyl chlorin e6, is a second-generation photosensitizer used in photodynamic therapy (PDT). It is derived from chlorophyll and has been developed to reduce skin phototoxicity and improve the efficacy of PDT. Talaporfin sodium can be excited by longer-wavelength light, allowing for deeper tissue penetration compared to first-generation photosensitizers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Talaporfin sodium is synthesized from chlorin e6, which is derived from chlorophyll. The synthesis involves the conjugation of chlorin e6 with L-aspartic acid. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the conjugation process .
Industrial Production Methods: Industrial production of talaporfin sodium involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to remove impurities and obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Talaporfin sodium undergoes various chemical reactions, including:
Substitution: Talaporfin sodium can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Light exposure in the presence of oxygen is the primary condition for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Reactive oxygen species (ROS) such as singlet oxygen.
Reduction: Reduced forms of talaporfin sodium.
Substitution: Substituted derivatives of talaporfin sodium.
Scientific Research Applications
Talaporfin sodium has a wide range of scientific research applications, including:
Chemistry:
- Used as a photosensitizer in various photochemical reactions to study the generation of reactive oxygen species and their effects on different substrates .
Biology:
- Employed in cellular studies to investigate the effects of ROS on cell viability, apoptosis, and other cellular processes .
Medicine:
- Primarily used in photodynamic therapy for the treatment of various cancers, including esophageal cancer, lung cancer, and gliomas .
- Investigated for its potential in treating non-cancerous conditions such as age-related macular degeneration .
Industry:
Mechanism of Action
Talaporfin sodium is compared with other photosensitizers such as porfimer sodium and verteporfin:
Porfimer Sodium:
- First-generation photosensitizer with shorter wavelength absorption (630 nm).
- Higher skin phototoxicity compared to talaporfin sodium .
Verteporfin:
- Second-generation photosensitizer with similar wavelength absorption (689 nm).
- Used primarily for age-related macular degeneration .
Uniqueness of Talaporfin Sodium:
- Lower skin phototoxicity due to faster clearance from the body.
- Longer wavelength absorption allows for deeper tissue penetration.
- Effective in treating a variety of cancers and non-cancerous conditions .
Comparison with Similar Compounds
- Porfimer sodium
- Verteporfin
- Temoporfin
- Redaporfin
Properties
IUPAC Name |
N-methyl-2-(3-oxopiperazin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2/c1-8-6(11)4-5-7(12)10-3-2-9-5/h5,9H,2-4H2,1H3,(H,8,11)(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFQTNHDLSRAEC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC1C(=O)NCCN1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10648992 |
Source
|
Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19564-13-7 |
Source
|
Record name | N-Methyl-2-(3-oxopiperazin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10648992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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